
3-Chloro-2-methylaniline
Overview
Description
3-Chloro-2-methylaniline (CAS 87-60-5), also known as 3-chloro-o-toluidine or 2-amino-6-chlorotoluene, is an aromatic amine with the molecular formula C₇H₈ClN and a molecular weight of 141.60 g/mol . It is a colorless to yellow or reddish-brown liquid at room temperature, with a melting point of 2°C, boiling point of 115–117°C (at 10 mmHg), and density of 1.185 g/mL . The compound is sparingly soluble in water (1 g/L at 20°C) but dissolves readily in organic solvents like ethanol and pyridine .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-2-methylaniline can be synthesized through several methods. One common method involves the chlorination of o-nitrotoluene followed by reduction. The process includes the following steps :
Chlorination: o-Nitrotoluene is chlorinated in the presence of a catalyst such as ferric chloride at a temperature of 50-60°C. Chlorine gas is passed through the reaction mixture until the desired chlorination level is achieved.
Reduction: The chlorinated product, 2-chloro-6-nitrotoluene, is then reduced using hydrochloric acid and iron powder at 90°C. The mixture is refluxed for several hours, followed by steam distillation to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of ammonium polysulfide and dimethylformamide as solvents. The reaction is carried out at elevated temperatures (110-140°C) for 12-20 hours, followed by separation and purification steps .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group in its precursor can be reduced to an amino group.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Iron powder and hydrochloric acid are typically used for the reduction of nitro groups.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: this compound from 2-chloro-6-nitrotoluene.
Substitution: Various substituted anilines depending on the nucleophile used
Scientific Research Applications
Synthesis of Azo Dyes
3-Chloro-2-methylaniline is primarily used as an intermediate in the manufacture of azo dyes. Azo dyes are characterized by their vibrant colors and are widely used in textiles, food, and cosmetics. The compound's reactivity allows for the formation of various azo compounds through diazotization reactions, making it a valuable building block in dye chemistry .
Case Study: Azo Dye Production
A study highlighted the efficiency of using this compound in synthesizing specific azo dyes, demonstrating high yields and purity levels. The process involves coupling reactions that utilize this compound to produce dyes with desirable properties such as lightfastness and washfastness.
Herbicide Intermediate
Another significant application of this compound is its role as an intermediate in the synthesis of herbicides. It is particularly involved in producing hormone-type quinoline carboxylic acid herbicides, which are effective against a variety of weeds.
Production Process
The production process for synthesizing this compound as a herbicide intermediate involves several steps:
- Reagents : N,N-dimethylformamide (DMF), 2-chloro-6-nitrotoluene, sulfur, and sodium bicarbonate.
- Reaction Conditions : The reaction typically occurs at temperatures between 110°C to 140°C for durations ranging from 10 to 24 hours .
This method has been noted for its safety, simplicity, and high yield, making it suitable for industrial-scale production.
Pharmaceutical Applications
Research indicates that derivatives of this compound may possess potential pharmaceutical properties. The compound's structure allows for modifications that could lead to new therapeutic agents.
Example: Antimicrobial Activity
Some studies have explored the antimicrobial properties of compounds derived from this compound. These derivatives could serve as lead compounds for developing new antibiotics or antifungal agents.
Industrial Uses
In addition to its applications in dyes and herbicides, this compound finds use in various industrial processes:
- Chemical Synthesis : It serves as a precursor for synthesizing other chemicals.
- Analytical Chemistry : Utilized in chromatographic methods for analyzing complex mixtures.
Environmental Considerations
Given its applications, understanding the environmental impact of this compound is essential. Studies have indicated that while it is effective in its roles, proper handling and disposal methods are crucial to mitigate potential environmental risks associated with its use.
Summary Table of Applications
Application Area | Description | Key Benefits |
---|---|---|
Azo Dye Synthesis | Intermediate for producing vibrant azo dyes | High yield and colorfastness |
Herbicide Production | Used in synthesizing effective herbicides | Safe production process |
Pharmaceutical Development | Potential lead compounds for antimicrobial agents | New therapeutic possibilities |
Industrial Chemical Use | Precursor for various chemical syntheses | Versatile applications |
Mechanism of Action
The mechanism of action of 3-chloro-2-methylaniline depends on its application. In biological systems, it can act as an intermediate in the synthesis of compounds that target specific enzymes or receptors. For example, it may be metabolized to form active compounds that inhibit or activate certain biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of 3-chloro-2-methylaniline include positional isomers (e.g., 4-chloro-2-methylaniline, 5-chloro-2-methylaniline) and derivatives with varying substituents (e.g., 2-chloroaniline). Key differences in their properties and reactivity are outlined below.
Positional Isomers
5-Chloro-2-methylaniline
- Synthesis : Higher yield (86%) compared to this compound (78%) under identical ethyl alcohol reflux conditions .
4-Chloro-2-methylaniline
- Toxicity: A known carcinogen, forming DNA adducts via microsomal activation to hydroxylamine intermediates .
Structural Analogs
2-Chloroaniline
- Conductivity : Copolymers with 2-chloroaniline exhibit lower electrical conductivity (10⁻⁴–10⁻³ S/cm) compared to this compound-based polymers (10⁻³–10⁻² S/cm) due to steric hindrance from the methyl group affecting polymer chain alignment .
- Substrate Dependency : Conductivity varies with deposition substrates (e.g., aluminum vs. glass), with this compound copolymers showing superior performance on aluminum .
3-Nitroaniline
- Reactivity : The nitro group in 3-nitroaniline enables electrophilic substitution reactions, whereas this compound undergoes nucleophilic aromatic substitution or coupling reactions .
Comparative Data Tables
Table 1: Physical and Chemical Properties
Research Findings and Implications
- Catalytic Efficiency : Ligand-modified Pt/C catalysts achieve >99.9% selectivity for this compound, outperforming traditional methods .
- Polymer Performance : Copolymers of this compound exhibit higher environmental stability than polyaniline, making them suitable for sensors and antistatic coatings .
- Toxicity Profile: Unlike 4-chloro-2-methylaniline, this compound lacks evidence of carcinogenicity but requires careful handling due to irritant properties (Risk Codes: R22, R36/37/38) .
Biological Activity
3-Chloro-2-methylaniline (CAS Number: 87-60-5) is an aromatic amine that has garnered attention due to its diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₈ClN
- Molecular Weight : 141.6 g/mol
- Appearance : Colorless to pale yellow liquid or crystalline solid
- Solubility : Soluble in water and organic solvents
Antimicrobial Properties
This compound exhibits significant antibacterial activity. A study evaluated its efficacy against two bacterial strains: Staphylococcus aureus (Gram-positive) and Chromobacterium violaceum (Gram-negative). The compound demonstrated zones of inhibition of 20.5 mm and 17.0 mm, respectively, which, while effective, were lower than the standard antibiotic Streptomycin (36.6 mm for S. aureus and 29.1 mm for C. violaceum) .
Compound | Zone of Inhibition (mm) |
---|---|
This compound | 20.5 (S. aureus) |
17.0 (C. violaceum) | |
Streptomycin | 36.6 (S. aureus) |
29.1 (C. violaceum) |
This antibacterial activity suggests potential applications in developing new antimicrobial agents.
Toxicological Profile
While this compound shows promise in antimicrobial applications, it is essential to consider its toxicological profile. The compound is classified as a moderate health hazard with potential for causing skin irritation and respiratory issues upon exposure . Chronic exposure can lead to more severe health effects, necessitating careful handling and regulatory compliance during its use in industrial applications.
Biodegradation Studies
Research has indicated that certain bacteria can metabolize this compound, contributing to environmental detoxification processes. For instance, Rhodococcus rhodochrous strain CTM effectively co-metabolized this compound along with other chlorinated anilines when ethanol was present as an additional carbon source . This finding highlights the potential for bioremediation strategies utilizing specific microbial strains to degrade harmful compounds in contaminated environments.
Applications in Synthesis
This compound serves as a critical intermediate in synthesizing various chemical compounds, including herbicides and dyes. Its reactivity allows it to participate in multiple chemical reactions, leading to the production of valuable agrochemicals . The synthesis process often involves chlorination reactions that yield derivatives with enhanced biological activity.
Case Studies
- Antibacterial Activity Evaluation :
- Environmental Impact Assessment :
Q & A
Basic Research Questions
Q. What are the standard synthetic methods for 3-Chloro-2-methylaniline, and how is reaction efficiency optimized?
- Methodology : A common route involves the reduction of 6-chloro-2-nitrotoluene using sodium polysulfide and ammonium bromide under reflux (30°C). Post-reaction, the organic phase is separated, neutralized, and distilled under vacuum (0.1 MPa) to collect fractions at 127–137°C. Gas chromatography (GC) with a purity standard (e.g., 99.5% by GC analysis) is used to validate yields (139–140 g per mole of precursor) .
- Optimization : Adjusting stoichiometric ratios (e.g., 1 mol precursor to 0.4 mol NH₄Br) and controlling reaction temperature minimize by-products like unreacted nitrotoluene.
Q. Which analytical techniques are critical for characterizing this compound purity and structural integrity?
- Key Techniques :
- Gas Chromatography (GC) : Quantifies purity (>98% in optimized syntheses) and identifies impurities (e.g., residual solvents or isomers) .
- NMR/IR Spectroscopy : Confirms molecular structure (e.g., NH₂ and Cl substituents). For example, NH₂ groups show characteristic stretching at ~3400 cm⁻¹ in IR .
- Melting Point Analysis : Pure this compound melts at 2–3°C; deviations indicate impurities .
Q. What are the essential physicochemical properties of this compound for experimental design?
- Properties :
- Density: 1.171 g/cm³ .
- Boiling Point: 115–117°C (at atmospheric pressure) .
- Solubility: Low in water but miscible with organic solvents (e.g., methanol, ethyl acetate), critical for reaction solvent selection .
Advanced Research Questions
Q. How do microbial degradation pathways for this compound differ among bacterial strains?
- Mechanistic Insights : Rhodococcus rhodochrous CTM degrades this compound via meta-cleavage of 3-methylcatechol intermediates. However, chlorinated derivatives (e.g., this compound) accumulate dead-end metabolites due to inhibited meta-cleavage enzymes. In contrast, 4-chloro-2-methylaniline undergoes ortho-cleavage exclusively .
- Enzyme Analysis : Inducible catechol 1,2-dioxygenase (ortho) and 2,3-dioxygenase (meta) activities determine pathway dominance. Mutants lacking 2,3-dioxygenase shift entirely to ortho-cleavage .
Q. How can conflicting spectroscopic data for this compound derivatives be resolved?
- Case Study : Discrepancies in NMR signals for NH₂ groups may arise from hydrogen bonding in crystalline salts (e.g., 3-Chloro-2-methylanilinium dihydrogen phosphate). X-ray crystallography confirms intermolecular N–H⋯O interactions, which alter proton environments .
- Resolution : Combine multiple techniques (e.g., XRD for crystal structure, variable-temperature NMR) to distinguish intrinsic molecular properties from solvent/solid-state effects.
Q. What role does this compound play in synthesizing bioactive compounds, and what challenges arise in scalability?
- Applications : It serves as a precursor for pharmaceuticals (e.g., Tolfenamic acid, an NSAID) and usnic acid derivatives. In one study, it reacted with hydroxylamine to form Schiff bases with improved solubility for cytotoxicity assays .
- Challenges :
- By-Product Control : Diazotization side-reactions require precise pH and temperature control.
- Catalyst Selection : Raney nickel or dicyandiamide enhances hydrogenation efficiency but demands rigorous post-reaction purification .
Q. How do substituent positions influence the reactivity of this compound in electrophilic substitution?
- Comparative Analysis : The chlorine atom at position 3 deactivates the benzene ring, directing electrophiles to the para position. Methyl at position 2 further sterically hinders ortho substitution. Kinetic studies in acetic acid show slower chlorination rates compared to non-methylated analogs due to steric and electronic effects .
- Methodological Approach : Use Hammett plots to correlate substituent effects with reaction rates.
Q. Data Contradiction Analysis
Q. Why do different synthetic routes for this compound report varying yields despite similar conditions?
- Case Example : Patent methods using sodium polysulfide report ~95% purity , while diazotization of 2-amino-6-chlorotoluene yields lower purity (85–90%) due to intermediate instability .
- Resolution : Optimize diazotization by adding stabilizers (e.g., CuCl₂) and monitor reaction progress via real-time GC to isolate high-purity fractions .
Properties
IUPAC Name |
3-chloro-2-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-5-6(8)3-2-4-7(5)9/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVPLKVDZNDZCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6259-40-1 (hydrochloride) | |
Record name | 3-Chloro-2-methylphenylamine | |
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DSSTOX Substance ID |
DTXSID3024815 | |
Record name | 3-Chloro-2-methylaniline | |
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Molecular Weight |
141.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [HSDB] Yellow or brown liquid; [MSDSonline] | |
Record name | 3-Chloro-o-toluidine | |
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Boiling Point |
245 °C @ 760 MM HG | |
Record name | 3-CHLORO-2-METHYLPHENYLAMINE | |
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Solubility |
SOL IN HOT WATER; INSOL IN ETHER & BENZENE, SOL IN ALCOHOL | |
Record name | 3-CHLORO-2-METHYLPHENYLAMINE | |
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Vapor Pressure |
0.04 [mmHg] | |
Record name | 3-Chloro-o-toluidine | |
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Color/Form |
LIQUID | |
CAS No. |
87-60-5 | |
Record name | 3-Chloro-2-methylaniline | |
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Record name | 3-Chloro-2-methylphenylamine | |
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Record name | 3-Chloro-2-methylaniline | |
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Record name | Benzenamine, 3-chloro-2-methyl- | |
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Record name | 3-Chloro-2-methylaniline | |
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Record name | 3-chloro-o-toluidine | |
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Record name | 3-CHLORO-O-TOLUIDINE | |
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Record name | 3-CHLORO-2-METHYLPHENYLAMINE | |
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Melting Point |
O-2 °C | |
Record name | 3-CHLORO-2-METHYLPHENYLAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5252 | |
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Retrosynthesis Analysis
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